4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxybenzoyl group, and a benzofuran moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(2-methoxybenzyl)benzamide
- 4-ethoxy-N-(2-methylphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups and its benzofuran core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-3-30-19-14-10-17(11-15-19)25(28)26-22-20-6-4-5-7-21(20)31-24(22)23(27)16-8-12-18(29-2)13-9-16/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHIMFIKVWVAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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